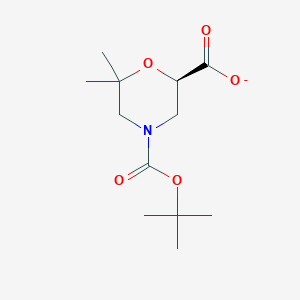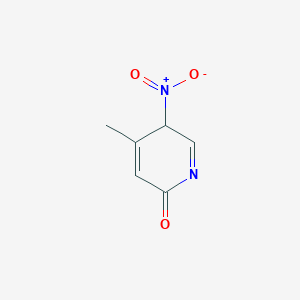
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydrazine moiety attached to a pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine typically involves the reaction of 5-fluoro-2-methoxypyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines, thiols; conditionsorganic solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with DNA and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the pyrimidine ring.
5-fluoro-2-methoxypyrimidine: A precursor in the synthesis of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine.
Pyrimidine derivatives: Compounds with similar structural features but different substituents
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydrazine moiety attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application in various fields .
Propiedades
Fórmula molecular |
C5H7FN4O |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2-3H,7H2,1H3/b10-4- |
Clave InChI |
QHSIGUZLANGLQK-WMZJFQQLSA-N |
SMILES isomérico |
COC1=N/C(=N\N)/C(C=N1)F |
SMILES canónico |
COC1=NC(=NN)C(C=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)



![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)

![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)



![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
